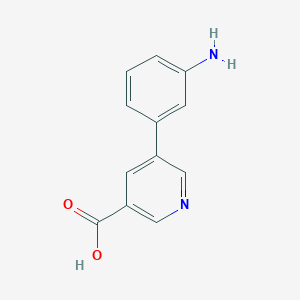
5-(3-Aminophenyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Aminophenyl)nicotinic acid is a chemical compound with the molecular formula C12H10N2O2 . It is a high-quality reference standard .
Synthesis Analysis
The synthesis of 5-amino-nicotinic acid derivatives has been reported in a study . The study describes the design and synthesis of these compounds to evaluate their inhibitory potential against α-amylase and α-glucosidase enzymes . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 5-(3-Aminophenyl)nicotinic acid can be found in various databases . The compound has a molecular weight of 214.22 g/mol .Chemical Reactions Analysis
The chemical reactions involving nicotinic acid derivatives have been studied extensively. For instance, a study discusses the functional cofactors derived from vitamin B3, which are intimately implicated in all essential bioenergetics, anabolic and catabolic pathways in all forms of life . Another study reviews analytical methods for the separation of nicotine enantiomers and evaluation of nicotine sources .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(3-Aminophenyl)nicotinic acid can be found in various databases . The compound has a molecular weight of 214.22 g/mol .Wissenschaftliche Forschungsanwendungen
Application 1: Immunomodulatory Scaffolds in Tissue Engineering
- Summary of the Application : The compound “5-(3-Aminophenyl)nicotinic acid” is used in the creation of silk-based scaffolds with immunomodulatory capacity. These scaffolds are designed to control inflammatory responses towards biomaterials, which can help minimize the foreign body reaction (FBR) that often occurs when biomaterials are implanted in the body .
- Methods of Application or Experimental Procedures : The silk scaffolds were fabricated from dissolved Bombyx mori silk fibers by freeze-drying, resulting in scaffolds with high porosity, well-connected macropores, a high degree of swelling, and resistance to in vitro degradation. The drug-loaded scaffolds displayed a sustained drug release .
- Results or Outcomes : The study found that scaffolds loaded with nicotinic acid suppress the gene expression of pro-inflammatory markers TNF-α, CXCL10, and CD197, as well as the secretion of TNF-α in a concentration-dependent manner. This suggests that the use of nicotinic acid in tissue engineering could control inflammatory responses towards biomaterials and potentially help minimize FBR .
Application 2: Anti-Inflammatory and Analgesic Drugs
- Summary of the Application : Some 2-substituted aryl derivatives of nicotinic acid, which could potentially include “5-(3-Aminophenyl)nicotinic acid”, have shown anti-inflammatory and analgesic efficacy .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source. However, typically, these compounds would be synthesized and then tested in vitro and in vivo for their anti-inflammatory and analgesic effects .
- Results or Outcomes : The study found that 2-Bromo aryl substituents, a type of 2-substituted aryl derivative of nicotinic acid, showed promising results as anti-inflammatory and analgesic drugs .
Application 3: Treatment of Various Diseases
- Summary of the Application : Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases. Some derivatives have proven effective against Alzheimer’s disease .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source. However, typically, these compounds would be administered as part of a treatment regimen, and their effects would be monitored over time .
- Results or Outcomes : The study found that nicotinic acid derivatives could potentially be used to treat a variety of diseases, including pneumonia, kidney diseases, and Alzheimer’s disease .
Application 4: Ecological Production Methods
- Summary of the Application : “5-(3-Aminophenyl)nicotinic acid” could potentially be used in ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source. However, typically, these compounds would be synthesized using eco-friendly methods and then tested for their effectiveness .
- Results or Outcomes : The study suggests that these ecological production methods have potential industrial applications .
Application 5: Therapeutic and Cosmeceutical Applications in Skincare Products
- Summary of the Application : Niacinamide, a derivative of nicotinic acid, has become a key functional ingredient in diverse skincare products and cosmetics. It plays a pivotal role in NAD+ synthesis, notably contributing to redox reactions and energy production in cutaneous cells .
- Methods of Application or Experimental Procedures : Niacinamide is typically incorporated into skincare products, which are then applied topically. Its effects on the skin are then monitored over time .
- Results or Outcomes : Niacinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation. It may be considered to partially prevent and/or reverse several biophysical changes associated with skin aging .
Safety And Hazards
Zukünftige Richtungen
The future directions of research on nicotinic acid and its derivatives could involve further exploration of its potential uses in reducing cigarette smoking prevalence and tobacco-caused morbidity and mortality . The authority of the U.S. Food and Drug Administration (FDA) to regulate tobacco offers an opportunity to reduce cigarette smoking prevalence and tobacco-caused morbidity and mortality .
Eigenschaften
IUPAC Name |
5-(3-aminophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11-3-1-2-8(5-11)9-4-10(12(15)16)7-14-6-9/h1-7H,13H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCMDJNVUGQUIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CN=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611260 |
Source


|
| Record name | 5-(3-Aminophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)nicotinic acid | |
CAS RN |
1261995-87-2 |
Source


|
| Record name | 5-(3-Aminophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

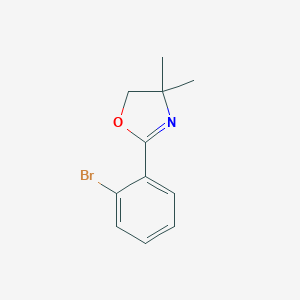
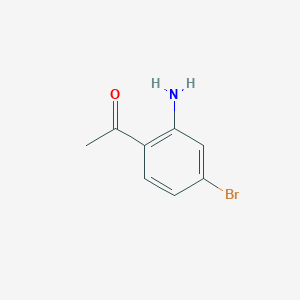
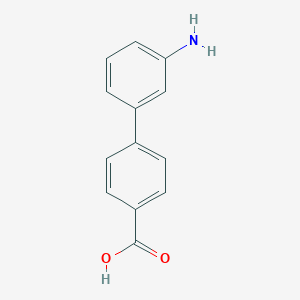


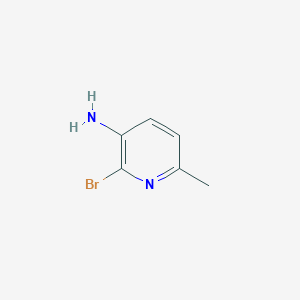
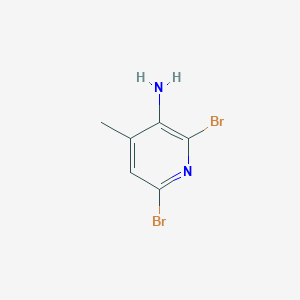
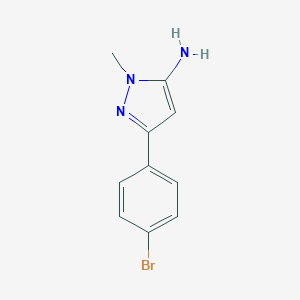



![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)

